molecular formula C20H24N2O4 B13359322 Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate

Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate

Cat. No.: B13359322
M. Wt: 356.4 g/mol
InChI Key: CVDRJVYGJWXUHX-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is an organic compound with a complex structure that includes an adamantyl group, a formylamino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the adamantyl derivative, followed by the introduction of the formylamino group and finally the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, while the adamantyl group can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(methylamino)benzoate: This compound has a similar benzoate ester structure but lacks the adamantyl and formylamino groups.

    Methyl 2-formamidobenzoate: This compound includes a formylamino group but does not have the adamantyl group.

Uniqueness

Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is unique due to the presence of both the adamantyl and formylamino groups, which confer specific chemical and biological properties. The adamantyl group enhances stability and binding affinity, while the formylamino group allows for specific interactions with biological molecules.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 2-[(2-formamidoadamantane-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H24N2O4/c1-26-18(24)16-4-2-3-5-17(16)22-19(25)20(21-11-23)14-7-12-6-13(9-14)10-15(20)8-12/h2-5,11-15H,6-10H2,1H3,(H,21,23)(H,22,25)

InChI Key

CVDRJVYGJWXUHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O

Origin of Product

United States

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